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Compound of Interest

Compound Name: Fenoprop ethanolamine

Cat. No.: B15345265 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and

analytical techniques required for the chemical structure elucidation of Fenoprop
ethanolamine. Fenoprop ethanolamine is an ionic salt formed from the acidic herbicide

Fenoprop (also known as Silvex) and the organic base ethanolamine. A precise confirmation of

its structure is critical for regulatory compliance, formulation development, and toxicological

studies. This document outlines a systematic workflow for elucidation, details key experimental

protocols, and presents expected analytical data in a structured format.

Proposed Chemical Structure
Fenoprop ethanolamine is the product of an acid-base reaction between 2-(2,4,5-

trichlorophenoxy)propanoic acid (Fenoprop) and 2-aminoethan-1-ol (ethanolamine). The

carboxylic acid group of Fenoprop donates a proton to the amino group of ethanolamine,

resulting in the formation of an ethanolammonium cation and a fenoprop carboxylate anion,

which are held together by an ionic bond.

The molecular formula of the Fenoprop moiety is C₉H₇Cl₃O₃, and the ethanolamine moiety is

C₂H₇NO[1][2]. The combined salt has a molecular formula of C₉H₇Cl₃O₃·C₂H₇NO and a

molecular weight of approximately 330.59 g/mol [2].
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Caption: Ionic structure of Fenoprop Ethanolamine.

Analytical Workflow for Structure Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the Fenoprop
ethanolamine structure. The workflow is designed to first separate the ionic pair and then

characterize the individual components (cation and anion) before confirming their association in

the original sample.
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Caption: General workflow for the structural elucidation of Fenoprop Ethanolamine.

Spectroscopic and Chromatographic Data
The following tables summarize the expected quantitative data from key analytical techniques

used to identify the Fenoprop anion and ethanolammonium cation.
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Mass Spectrometry Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing the pre-formed ions

of the salt. The analysis would be run in both positive and negative ion modes.

Ion Mode
Expected [M]⁻ or
[M]⁺ (m/z)

Key Fragment Ions
(MS/MS)

Fenoprop Anion Negative 267.9 / 269.9 / 271.9

~195/197/199 (loss of

propanoic acid),

~223/225/227 (loss of

CO₂)

Ethanolammonium

Cation
Positive 62.1

~44 (loss of H₂O), ~31

(loss of CH₂OH)

Note: The isotopic

pattern for the

Fenoprop anion

(approx. 9:6:1 ratio) is

due to the presence of

three chlorine atoms.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

each component. The sample would be dissolved in a suitable deuterated solvent like DMSO-

d₆.

Table 2: Expected ¹H NMR Signals
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Moiety
Protons
(Assignment)

Expected Chemical
Shift (ppm)

Multiplicity

Fenoprop Aromatic CH 7.0 - 7.5 Doublet, Singlet

O-CH 4.5 - 5.0 Quartet

CH₃ 1.5 - 2.0 Doublet

Ethanolamine HO-CH₂ 3.5 - 4.0 Triplet

H₃N⁺-CH₂ 2.8 - 3.3 Triplet

| | OH, NH₃⁺ | Broad, variable | Singlet |

Table 3: Expected ¹³C NMR Signals

Moiety Carbons (Assignment)
Expected Chemical Shift
(ppm)

Fenoprop C=O (carboxylate) 170 - 175

C-Cl (aromatic) 125 - 135

C-O (aromatic) 145 - 155

CH (aromatic) 115 - 130

O-CH 70 - 80

CH₃ 15 - 25

Ethanolamine HO-CH₂ 55 - 65

| | H₃N⁺-CH₂ | 40 - 50 |

Infrared (IR) Spectroscopy Data
FTIR is used to identify the key functional groups present in the salt.

Table 4: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Functional Group Moiety Description

3200-3500 (broad) O-H Stretch Ethanolamine
Indicates hydroxyl
group

2800-3100 (broad) N-H Stretch
Ethanolammonium

Cation

Indicates protonated

amine (ammonium)

1580-1620
C=O Asymmetric

Stretch
Fenoprop Anion

Characteristic of

carboxylate salt

1390-1430
C=O Symmetric

Stretch
Fenoprop Anion

Characteristic of

carboxylate salt

1200-1300 C-O Stretch (ether) Fenoprop Aryl-alkyl ether stretch

1000-1100 C-O Stretch (alcohol) Ethanolamine
Primary alcohol

stretch

| 700-850 | C-Cl Stretch | Fenoprop | Aromatic carbon-chlorine bond vibration |

Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: Accurately weigh approximately 1 mg of the Fenoprop ethanolamine
salt and dissolve in 10 mL of a 50:50 methanol:water solution to create a 100 µg/mL stock

solution. Further dilute as necessary.

Chromatographic Conditions:

Instrument: HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI

source.

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to

initial conditions and equilibrate.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer Conditions:

Ionization Mode: ESI, run separately in positive and negative modes.

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

Scan Range: 50 - 500 m/z.

Data Acquisition: Perform full scan for parent ions and data-dependent MS/MS for

fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or D₂O).

Instrument: 400 MHz (or higher) NMR spectrometer.

Experiments:

Acquire a standard ¹H NMR spectrum.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Perform additional 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C

correlation) to confirm assignments and connectivity.

Data Processing: Process the raw data (FID) using appropriate software. Reference the

spectra to the residual solvent peak. Integrate ¹H signals and assign chemical shifts for all

observed peaks.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the

sample with ~100 mg of dry KBr powder and pressing into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Instrument: FTIR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or KBr pellet.

Collect the sample spectrum.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

Data Analysis: The background is automatically subtracted from the sample spectrum.

Identify and label the major absorption peaks and assign them to the corresponding

functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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